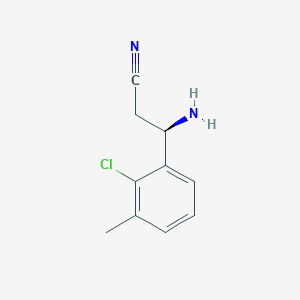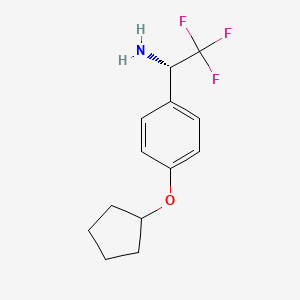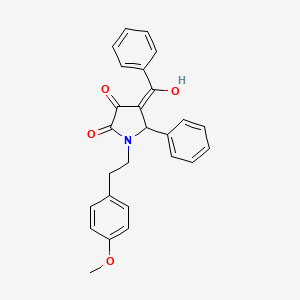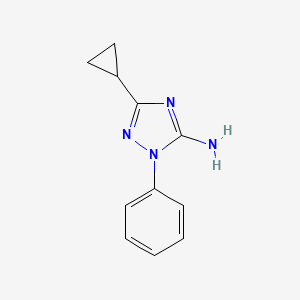![molecular formula C10H8BrN3O3 B13036271 Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13036271.png)
Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound with the molecular formula C11H9BrN2O3 and a molecular weight of 297.105 g/mol . This compound is part of the pyrimidopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate typically involves the reaction of a corresponding malonate derivative with phosphorus oxychloride (POCl3) under high-temperature conditions. The reaction is carried out in a sealed tube at 150°C for about 3 hours. After the reaction, the excess POCl3 is removed by distillation under reduced pressure .
Analyse Des Réactions Chimiques
Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Oxidation and Reduction:
Applications De Recherche Scientifique
Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including antiviral, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies to understand the biological activities of pyrimidopyrimidine derivatives and their potential therapeutic applications.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s pyrimidopyrimidine scaffold allows it to interact with various enzymes and receptors, leading to its biological activities. For example, it can inhibit certain enzymes involved in DNA replication and repair, making it useful as an anticancer agent .
Comparaison Avec Des Composés Similaires
Ethyl 7-bromo-4-oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylate can be compared with other pyrimidopyrimidine derivatives, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Indole Derivatives: Indole derivatives are another class of heterocyclic compounds with diverse biological activities, including antiviral and anticancer properties.
This compound is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H8BrN3O3 |
|---|---|
Poids moléculaire |
298.09 g/mol |
Nom IUPAC |
ethyl 3-bromo-6-oxopyrimido[1,2-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C10H8BrN3O3/c1-2-17-9(16)7-4-13-10-12-3-6(11)5-14(10)8(7)15/h3-5H,2H2,1H3 |
Clé InChI |
JVMLLNHVGRGROD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2N=CC(=CN2C1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 7-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13036214.png)
![4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13036217.png)

![Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13036220.png)

![(9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13036226.png)

![6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[1,5-c]pyrimidine-2-carboxylic acid](/img/structure/B13036230.png)
![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13036254.png)

